molecular formula C9H10O4 B14595053 Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate CAS No. 61067-60-5

Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate

Cat. No.: B14595053
CAS No.: 61067-60-5
M. Wt: 182.17 g/mol
InChI Key: PMSJRLNQCPEBNK-UHFFFAOYSA-N
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Description

Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate is an organic compound belonging to the pyran family It is characterized by a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate typically involves the condensation of 6-methyl-4-oxo-4H-pyran-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate is unique due to its specific structural features, including the presence of both a methyl group and an ester group on the pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

61067-60-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-(6-methyl-4-oxopyran-2-yl)acetate

InChI

InChI=1S/C9H10O4/c1-6-3-7(10)4-8(13-6)5-9(11)12-2/h3-4H,5H2,1-2H3

InChI Key

PMSJRLNQCPEBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(O1)CC(=O)OC

Origin of Product

United States

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